molecular formula C24H18N6O3 B4576963 Tris(benzoyl)melamin

Tris(benzoyl)melamin

Cat. No.: B4576963
M. Wt: 438.4 g/mol
InChI Key: HQUANQXUGDDCMT-UHFFFAOYSA-N
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Description

Tris(benzoyl)melamin is a chemical compound derived from melamine and benzoyl chloride It is known for its unique structure, which consists of a melamine core bonded to three benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(benzoyl)melamin can be synthesized through a one-pot condensation reaction. The process involves reacting benzoyl chloride with potassium thiocyanate to form benzoyl isothiocyanate. This intermediate then reacts with melamine under reflux conditions to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tris(benzoyl)melamin undergoes various chemical reactions, including:

    Substitution Reactions: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

    Condensation Reactions: It can participate in condensation reactions to form larger molecular structures.

Common Reagents and Conditions

Major Products

The primary product of these reactions is this compound itself. depending on the specific reaction conditions, various derivatives and substituted products can be formed.

Scientific Research Applications

Tris(benzoyl)melamin has several scientific research applications:

Mechanism of Action

The mechanism of action of tris(benzoyl)melamin involves its ability to form stable complexes with various substrates. Its benzoyl groups can interact with different molecular targets, facilitating various chemical reactions. The exact molecular pathways and targets are still under investigation, but its unique structure allows for diverse interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(benzoyl)melamin is unique due to its specific benzoyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and chemistry.

Properties

IUPAC Name

N-(4,6-dibenzamido-1,3,5-triazin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O3/c31-19(16-10-4-1-5-11-16)25-22-28-23(26-20(32)17-12-6-2-7-13-17)30-24(29-22)27-21(33)18-14-8-3-9-15-18/h1-15H,(H3,25,26,27,28,29,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUANQXUGDDCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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